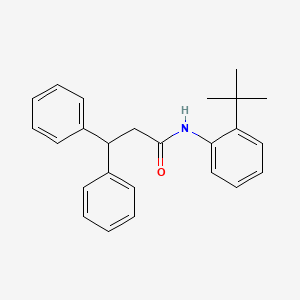

![molecular formula C13H17N3OS B4620597 N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4620597.png)

N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-3-thiophenecarboxamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step chemical reactions, utilizing various reagents and conditions to achieve the desired product. While the specific synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-3-thiophenecarboxamide is not directly documented, related compounds have been synthesized through methods like the one-pot reductive cyclization, employing reductive agents and solvents such as DMSO (Bhaskar et al., 2019). These processes may offer insights into potential pathways for synthesizing similarly structured compounds.

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the properties and reactivity of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly employed. For instance, the crystal structure of related compounds provides insights into their geometric configuration, molecular interactions, and stability characteristics, aiding in the understanding of N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-3-thiophenecarboxamide's structure (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

Chemical reactivity and properties are influenced by the molecular structure. For compounds within this chemical family, reactivity towards nucleophiles, electrophiles, and participation in cycloaddition reactions can be significant. These behaviors are essential for further functionalization or application in synthetic chemistry. The orthogonal synthesis approach for related compounds suggests diverse reactivity patterns that can be explored for N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-3-thiophenecarboxamide (Cheng et al., 2010).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal form are crucial for compound characterization and application. These properties are determined by the compound's molecular structure and can significantly affect its handling and usability in various applications. While specific data on N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-3-thiophenecarboxamide is not provided, analogous compounds' crystallography and solubility studies give a foundational understanding (Sharma et al., 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis and Scalable Production

The development of scalable syntheses for complex molecules is crucial in research and industrial applications. For instance, the scalable synthesis of VEGFR inhibitor AG-28262 demonstrates the importance of developing efficient routes for the production of biologically active compounds. Key steps involve a two-step thiophenol alkylation/cyclization protocol, demonstrating the relevance of such compounds in medicinal chemistry and drug development processes (R. Scott et al., 2006).

Antimicrobial and Antioxidant Activities

The synthesis and evaluation of new compounds for antimicrobial and antioxidant activities are fundamental research applications. A study on catalytic assembly of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids revealed compounds exhibiting promising antimicrobial activity against tested microorganisms and significant radical scavenging and ferrous ion chelating activity (M. A. Sindhe et al., 2016).

Anti-inflammatory and Immunosuppressive Properties

Thionamides and related heterocyclic thioderivatives, such as N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-3-thiophenecarboxamide, have been shown to exhibit direct anti-inflammatory and immunosuppressive properties. These effects are mediated through inhibition of proinflammatory cytokines and suppression of the NF-κB pathway, suggesting potential applications in the treatment of inflammatory diseases (M. Humar et al., 2008).

Photophysical Properties

The synthesis of 2-azaindolizines and their photophysical properties highlight the application of imidazole derivatives in the development of fluorescent compounds. These compounds can be used in various fields such as materials science and biological imaging, demonstrating the versatility of imidazole derivatives in scientific research (F. Shibahara et al., 2006).

Herbicidal Activities

The design and synthesis of compounds with potential applications in agriculture, such as herbicidal activities, are another area of interest. For example, the synthesis of N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides demonstrated herbicidal activities, showcasing the agricultural applications of these compounds (Tianrui Ren et al., 2000).

Antituberculosis Agents

Imidazole derivatives are also being explored as new antitubercular agents. A study identified imidazo[1,2-a]pyridine carboxamides as promising candidates against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains, highlighting their potential in addressing global health challenges (Zhaoyang Wu et al., 2016).

Eigenschaften

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-4,5-dimethylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-10-11(2)18-8-12(10)13(17)15-4-3-6-16-7-5-14-9-16/h5,7-9H,3-4,6H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLLEBSNMPDKIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1C(=O)NCCCN2C=CN=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4620530.png)

![dimethyl 5-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}isophthalate](/img/structure/B4620534.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-mesitylglycinamide](/img/structure/B4620543.png)

![2-(4-bromophenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4620555.png)

![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4620563.png)

![3-phenyl-N-1,3-thiazol-2-yl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4620571.png)

![3-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4620575.png)

![3-[4-(3-bromophenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4620580.png)

![N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-piperidinyl)propyl]glycinamide](/img/structure/B4620600.png)

![N-cyclohexyl-2-{[5-(2-furyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4620613.png)